Pentamethoxyphosphorane

Overview

Description

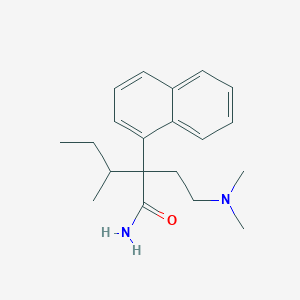

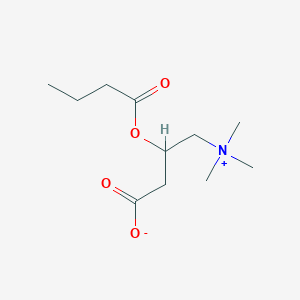

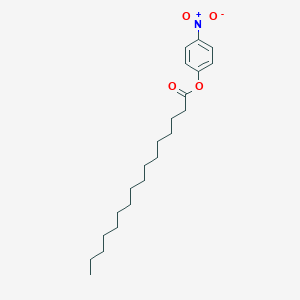

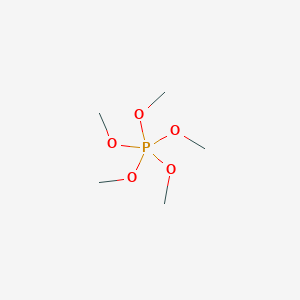

Molecular Structure Analysis

The molecular structure of Pentamethoxyphosphorane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has 5 hydrogen bond acceptors and 0 hydrogen bond donors. It also has 5 freely rotating bonds . More detailed physical and chemical properties would require specific experimental measurements .Scientific Research Applications

Antiprotozoal Activity and Pharmacokinetics : Pentamidine isethionate, an aromatic diamidine, has been identified as an effective antiprotozoal agent, particularly in the treatment of Pneumocystis carinii pneumonia in infants and immunodeficient adults and children (Goa & Campoli-Richards, 1987).

Cancer Therapeutic Potential : Recent studies have shown that Pentamidine can inhibit the expression of hypoxia-inducible factor-1α in cancer cells, suggesting potential as a cancer therapeutic reagent (Jung, Suh, Suh, Baek, & Park, 2011).

Drug Delivery Systems : Research has been conducted on using mesoporous silica nanoparticles for encapsulation and controlled release of Pentamidine, which could be a promising system to achieve a controlled release of this drug (Peretti et al., 2018).

Liposome Formulation for Oncology Applications : Development of a liposome pentamidine formulation has shown potential for greater tumor accumulation and lower drug exposure to vulnerable tissues, which could be significant in the treatment of solid tumors (Mérian et al., 2015).

Treatment of Protozoal Diseases : Pentamidine isethionate has also been used for the treatment of other protozoal diseases such as Trypanosoma brucei gambiense and leishmaniasis (Pearson & Hewlett, 1985).

Adverse Effects and Toxicity : Despite its therapeutic benefits, Pentamidine is associated with a range of adverse effects including nephrotoxicity, hypotension, and hypoglycemia, especially when used for Pneumocystis carinii pneumonia in AIDS patients (Wispelwey & Pearson, 1990).

Role in Hematological Complications : Pentamidine isethionate has been reported to cause hematological complications such as anemia, leukopenia, and thrombocytopenia (Kempin, Jackson, & Edwards, 1977).

Cardiotoxicity and Arrhythmias : There have been cases reported of pentamidine-induced cardiotoxicity and arrhythmias, emphasizing the need for careful monitoring during therapy (Bibler, Chou, Toltzis, & Wade, 1988).

Safety and Hazards

properties

IUPAC Name |

pentamethoxy-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15O5P/c1-6-11(7-2,8-3,9-4)10-5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKFHBSHEPXQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(OC)(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391391 | |

| Record name | PENTAMETHOXYPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1455-07-8 | |

| Record name | PENTAMETHOXYPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

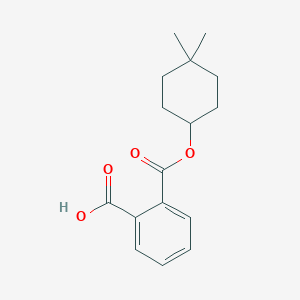

![(1S,2R,5R,7S,8R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-6-oxapentacyclo[9.7.0.02,8.05,7.012,16]octadecane](/img/structure/B72689.png)